N-butan-2-yl-4-methyl-3,5-dinitrobenzamide
Overview
Description
N-butan-2-yl-4-methyl-3,5-dinitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of dinitrobenzamides, which are characterized by the presence of nitro groups attached to a benzene ring. The compound’s molecular formula is C12H15N3O5, and it has a molecular weight of 281.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-methyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor. The process begins with the nitration of 4-methylbenzamide to introduce nitro groups at the 3 and 5 positions of the benzene ring. This is followed by the alkylation of the amide nitrogen with butan-2-yl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the nitro groups.
Scientific Research Applications
N-butan-2-yl-4-methyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-methyl-3,5-dinitrobenzamide involves its interaction with biological molecules. The nitro groups are believed to play a crucial role in its antimicrobial activity by interfering with the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Shares the dinitrobenzene core but lacks the butan-2-yl and methyl substituents.
N-(4-aminocyclooctyl)-3,5-dinitrobenzamide: A derivative with an aminocyclooctyl group instead of the butan-2-yl group.
Uniqueness
N-butan-2-yl-4-methyl-3,5-dinitrobenzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its antimicrobial efficacy .
Properties
IUPAC Name |
N-butan-2-yl-4-methyl-3,5-dinitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-4-7(2)13-12(16)9-5-10(14(17)18)8(3)11(6-9)15(19)20/h5-7H,4H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGQUWQXUVQKCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.